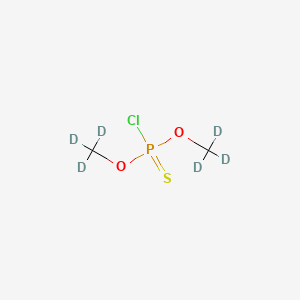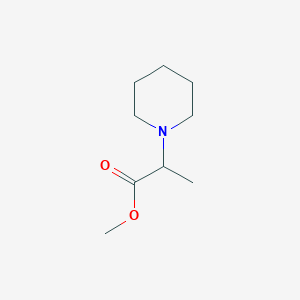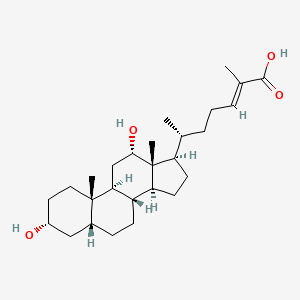![molecular formula C30H25NO6 B13432933 Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B13432933.png)
Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings. This reaction involves the use of palladium catalysts and boronic acids under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: It may be used in the development of biologically active molecules or as a probe in biochemical studies.
Mecanismo De Acción
The mechanism of action of Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and functional groups allow it to participate in various chemical interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can influence the compound’s behavior in biological systems or its reactivity in chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
4-Methoxycarbonylphenylboronic acid: Used in similar coupling reactions and has comparable structural features.
Methyl 4-aminobenzoate: Shares some functional groups and is used in organic synthesis.
Uniqueness
Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate is unique due to its combination of multiple aromatic rings and functional groups, which provide a versatile platform for various chemical modifications and applications
Propiedades
Fórmula molecular |
C30H25NO6 |
|---|---|
Peso molecular |
495.5 g/mol |
Nombre IUPAC |
methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate |
InChI |
InChI=1S/C30H25NO6/c1-35-28(32)21-10-4-18(5-11-21)24-16-25(19-6-12-22(13-7-19)29(33)36-2)27(31)26(17-24)20-8-14-23(15-9-20)30(34)37-3/h4-17H,31H2,1-3H3 |
Clave InChI |
NLBYGYWZRQWVFU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=C(C=C3)C(=O)OC)N)C4=CC=C(C=C4)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



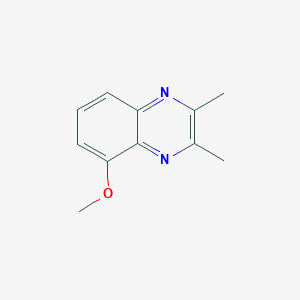
![N-[(1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13432860.png)


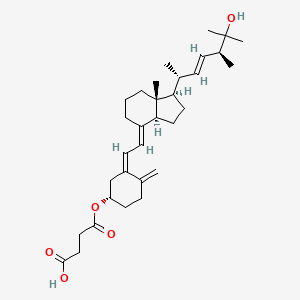
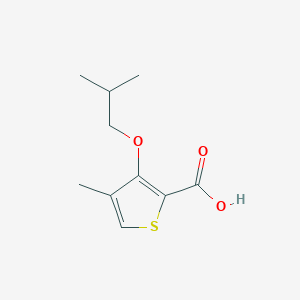
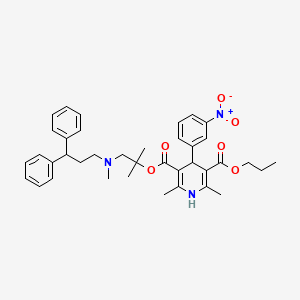
![1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1'-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid](/img/structure/B13432901.png)


